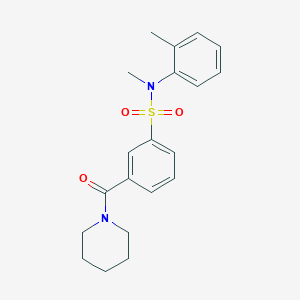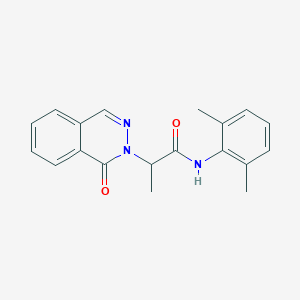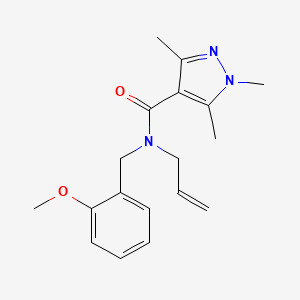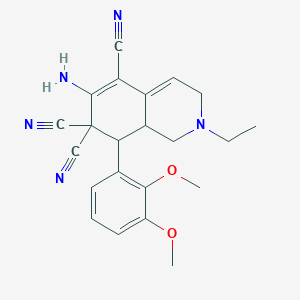![molecular formula C16H20N4O3 B4461097 methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4461097.png)
methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate
Übersicht
Beschreibung
Methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate, also known as MNBG, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Wirkmechanismus
Methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate inhibits PARP by binding to its catalytic domain and preventing the enzyme from repairing damaged DNA. This leads to the accumulation of DNA damage and eventually cell death. methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is likely due to the fact that cancer cells have increased DNA damage and rely heavily on PARP for DNA repair. methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate has also been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP in DNA repair mechanisms. However, methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate is not water-soluble, which can make it difficult to use in certain assays. Additionally, methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate has a short half-life in vivo, which may limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate. One area of interest is the development of more water-soluble derivatives of methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate to improve its usability in certain assays. Another area of interest is the combination of methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, further research is needed to fully understand the potential use of methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate has been widely used in scientific research due to its ability to inhibit PARP, which is involved in DNA repair mechanisms. PARP inhibitors have shown promising results in the treatment of cancer, particularly in combination with other chemotherapeutic agents. methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
methyl 2-[[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-23-14(21)10-17-16(22)20-8-6-11(7-9-20)15-18-12-4-2-3-5-13(12)19-15/h2-5,11H,6-10H2,1H3,(H,17,22)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVNOWXCNRMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(ethylsulfonyl)-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4461015.png)

![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B4461023.png)

![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B4461034.png)
![N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenesulfonamide](/img/structure/B4461041.png)
![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4461050.png)
![N-benzyl-1-[6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4461061.png)
![N-(2,4-dimethylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4461076.png)

![6-(3,4-dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4461090.png)
![N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B4461093.png)
![3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4461101.png)
